N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10(2)21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXGYRJYIZYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with thiosemicarbazide to form the intermediate 2-naphthoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-amino-5-isopropyl-1,3,4-thiadiazole + 1-naphthoyl chloride | Base (triethylamine), dichloromethane | N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide |
This compound exhibits various biological activities that make it a candidate for pharmaceutical applications:
Antimicrobial Activity : The compound shows efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Its antimicrobial action is likely due to interference with bacterial cell wall synthesis and DNA replication.
Anticancer Properties : Research indicates that this compound may possess anticancer properties. Studies have demonstrated that similar thiadiazole derivatives can affect cell cycle regulation and induce apoptosis in various cancer cell lines.
Mechanism of Action : The mechanism involves interaction with specific molecular targets, inhibiting enzyme activity crucial for cellular processes. For example, its antimicrobial properties may stem from disrupting essential bacterial functions.
Applications in Medicine
This compound is being investigated for its potential use in developing new antibiotics and antifungal agents. Additionally, its anticancer potential warrants further research to explore its effectiveness against different cancer types.
Applications in Agriculture
The compound's bioactivity also extends to agricultural applications. It has been studied for use in developing agrochemicals such as herbicides and pesticides due to its effectiveness against pests and pathogens.
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The thiadiazole ring and the isopropylthio group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide with structurally related compounds:
Key Observations:
- Substituent Effects: The isopropylthio group in the target compound is bulkier than methylthio or ethylthio analogs (e.g., 5f, 5g), which may increase steric hindrance and reduce solubility but enhance membrane permeability .
- Aromatic Moieties: Replacing phenoxyacetamide (5f, 5g) or benzimidazole (4d) with 2-naphthamide likely improves π-π interactions, affecting binding to biological targets .
- Melting Points: Thiadiazoles with bulkier substituents (e.g., benzimidazole in 4d) exhibit higher melting points (190–194°C), while alkylthio derivatives (5f, 5g) melt at 158–170°C. The target compound’s melting point is expected to fall within this range.
Biological Activity
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through the reaction of isopropylthio compounds with appropriate reagents under controlled conditions.
- Coupling with Naphthamides : The thiadiazole derivative is then coupled with 2-naphthamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:
- Cell Line Studies : In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. For example, a related study reported IC50 values as low as 0.37 µM for potent derivatives, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d (similar) | HeLa | 0.37 |
| 5g (similar) | HeLa | 0.73 |
| Sorafenib | HeLa | 7.91 |
- Mechanism of Action : Flow cytometry analyses have revealed that certain derivatives induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial and Fungal Inhibition : Similar thiadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds tested exhibited a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| C. albicans | 25 |
Case Studies
- Cytotoxicity in Cancer Research : A study focused on a series of thiadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo models. The study reported that these compounds significantly reduced tumor size compared to controls .
- Antimicrobial Screening : Another research effort assessed the antimicrobial potential of related compounds against clinical isolates of bacteria and fungi, confirming that these derivatives could serve as leads for new antibiotics .
Q & A
Q. Basic Characterization Techniques
- IR Spectroscopy : Identifies functional groups like amide C=O (~1670 cm⁻¹) and thiadiazole C-N (~1300 cm⁻¹) .
- NMR Analysis :
- HRMS : Ensures molecular weight accuracy (e.g., [M+H]+ calculated for C₁₆H₁₆N₃OS₂: ~354.08) .
What biological mechanisms are proposed for this compound, and how can researchers validate them?
Q. Advanced Mechanistic Studies
- Proposed Mechanisms :
- Validation Methods :
How does the isopropylthio substituent influence bioactivity compared to other alkyl/aryl groups?
Q. Structure-Activity Relationship (SAR) Analysis
- Key Observations :
- Isopropylthio groups enhance lipophilicity (logP ~3.5), improving membrane permeability compared to methylthio analogs .
- Bulkier substituents (e.g., benzylthio) may reduce activity due to steric hindrance at target sites .
- Experimental Design :
How can contradictory data on anticancer efficacy across studies be resolved?
Q. Advanced Data Contradiction Analysis
- Common Issues :
- Resolution Strategies :
What strategies optimize solubility and bioavailability for in vivo studies?
Q. Advanced Formulation Methods
- Solubility Enhancement :
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Bioavailability :
- Introduce hydrophilic prodrug moieties (e.g., phosphate esters) cleaved in vivo .
- Analytical Validation :
What are the best practices for evaluating off-target effects in preclinical studies?
Q. Advanced Toxicity Profiling
- In Vitro Panels : Screen against hERG channels (cardiotoxicity) and CYP450 isoforms (metabolic interference) .
- In Vivo : Conduct histopathology on liver/kidney tissues after 28-day repeated dosing .
How can computational tools aid in designing derivatives with improved potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
